Paliperidone - 144598-75-4

Paliperidone

Catalog Number: EVT-278646
CAS Number: 144598-75-4
Molecular Formula: C23H27FN4O3
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Paliperidone is a benzisoxazole derivative classified as a second-generation, or atypical, antipsychotic. [, , , ] It is the primary active metabolite of risperidone, another atypical antipsychotic. [, ] Paliperidone acts as an antagonist at both dopamine and serotonin receptor sites. []

Future Directions

Further research is needed to fully understand the long-term effectiveness of paliperidone and its comparative efficacy to other long-acting injectable antipsychotics. [] Investigating its potential in treating other mental health conditions beyond schizophrenia and schizoaffective disorder could also be beneficial. []

Risperidone

  • Compound Description: Risperidone is an atypical antipsychotic medication used to treat schizophrenia, schizoaffective disorder, and bipolar disorder. It acts as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors. Risperidone is metabolized in the liver primarily by the cytochrome P450 2D6 enzyme to 9-hydroxyrisperidone (paliperidone). [, , , , ]
  • Relevance: Risperidone is the prodrug of paliperidone. [, , , ] This means that risperidone is converted into paliperidone in the body. Paliperidone is the major active metabolite of risperidone, and it is responsible for much of risperidone's therapeutic activity. [, , ] While both compounds share a similar mechanism of action, they differ in their pharmacokinetic profiles, with paliperidone not undergoing hepatic metabolism. [, ] Some studies have reported cases of psychosis being induced after a switch from risperidone to paliperidone, highlighting potential interindividual differences in response to these two antipsychotics. []

9-Hydroxyrisperidone

  • Compound Description: 9-Hydroxyrisperidone is the major active metabolite of risperidone and is also known as paliperidone. It is an atypical antipsychotic that exhibits high affinity for dopamine D2 and serotonin 5-HT2A receptors. [, ] 9-Hydroxyrisperidone demonstrates efficacy in treating schizophrenia and schizoaffective disorder and has a long half-life, enabling once-monthly dosing in its long-acting injectable formulation. [, ]
  • Relevance: 9-Hydroxyrisperidone is the same compound as paliperidone. [, ] It is formed by the metabolism of risperidone in the liver. Paliperidone is formulated as both an extended-release tablet and a long-acting injectable formulation.

Olanzapine

  • Compound Description: Olanzapine is a second-generation antipsychotic medication used to treat schizophrenia and bipolar disorder. It acts as an antagonist at various receptors, including dopamine D2, serotonin 5-HT2A, and histamine H1 receptors. [, , , , ]
Classification

Paliperidone belongs to the class of medications known as atypical antipsychotics. These drugs are characterized by their ability to antagonize serotonin and dopamine receptors in the brain, which helps alleviate symptoms of psychosis.

Synthesis Analysis

The synthesis of paliperidone involves several steps and can be achieved through various methods. A notable synthetic route includes the condensation of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride in the presence of a base. The reaction conditions typically involve:

  • Solvents: Common solvents used include methanol, acetonitrile, and dimethyl sulfoxide.
  • Temperature: The reaction is usually conducted at temperatures ranging from 50 to 70 °C.
  • Purification: After synthesis, purification is often achieved through column chromatography and recrystallization .

Another method involves acylating a precursor compound under Vilsmeier-Haack or Friedel-Crafts conditions to introduce a 9-hydroxy group to the pyridopyrimidinone ring structure. This process allows for higher yields and reduced side product formation compared to traditional methods .

Molecular Structure Analysis

Paliperidone has a complex molecular structure characterized by multiple functional groups:

  • Molecular Formula: C23_{23}H27_{27}ClF1_{1}N3_{3}O3_{3}
  • Molecular Weight: Approximately 426.93 g/mol
  • Key Features:
    • A piperidine ring that contributes to its pharmacological activity.
    • A benzisoxazole moiety which enhances its receptor binding properties.
    • Hydroxyl and fluorine substituents that influence its solubility and receptor affinity.

The three-dimensional arrangement of atoms in paliperidone plays a crucial role in its interaction with neurotransmitter receptors in the brain .

Chemical Reactions Analysis

Paliperidone undergoes various chemical reactions during its synthesis and metabolic processes:

  1. Condensation Reactions: The formation of paliperidone involves nucleophilic attacks where the piperidine nitrogen reacts with electrophilic carbon centers in the precursor compounds.
  2. Acylation Reactions: In some synthetic routes, acylation introduces functional groups that modify the pharmacokinetic properties of the compound.
  3. Reduction Reactions: Certain synthetic pathways involve reduction steps to convert intermediates into paliperidone .

These reactions are crucial for achieving high purity and yield in the final product.

Mechanism of Action
  • Dopamine D2 Receptor Antagonism: This action helps reduce symptoms of psychosis by inhibiting excessive dopaminergic activity in certain brain regions.
  • Serotonin 5HT2A Receptor Antagonism: This contributes to alleviating mood symptoms and reducing side effects commonly associated with traditional antipsychotics.
  • Alpha-Adrenergic Receptor Antagonism: This may play a role in managing anxiety and agitation associated with schizophrenia .

Research indicates that paliperidone's efficacy may stem from a balanced antagonism at both dopamine and serotonin receptors.

Physical and Chemical Properties Analysis

Paliperidone exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point ranges between 184 °C to 186 °C depending on purity .

These properties are essential for formulating paliperidone into effective pharmaceutical preparations.

Applications

Paliperidone is primarily used in clinical settings for:

  • Treatment of Schizophrenia: It helps manage symptoms such as delusions, hallucinations, and disorganized thinking.
  • Treatment of Schizoaffective Disorder: It aids in stabilizing mood swings associated with this condition.

Additionally, ongoing research explores its potential use in other psychiatric disorders due to its favorable side effect profile compared to older antipsychotics. Paliperidone's unique pharmacological properties make it a valuable option in psychiatric medicine.

Introduction to Paliperidone in Antipsychotic Pharmacotherapy

Historical Development and Structural Evolution from Risperidone

Paliperidone (9-hydroxyrisperidone) emerged from deliberate pharmacological optimization of risperidone, first synthesized in 1988 and approved in 1993. The strategic addition of a hydroxyl group at the pyridopyrimidine ring's 9-position fundamentally altered the molecule's physiochemical properties without compromising its receptor affinity profile. This structural modification yielded three significant advantages:

  • Enhanced Hydrophilicity: The hydroxyl group increased water solubility (log P = 1.8 vs. risperidone's 2.8), reducing passive diffusion across lipid membranes. This property necessitated specialized delivery systems like osmotic-controlled release oral delivery system (OROS) technology for oral formulations to ensure adequate bioavailability (28%) [5] [7].
  • Reduced Hepatic Reliance: As risperidone's preformed metabolite, approximately 59% of paliperidone undergoes renal excretion unchanged versus <1% for risperidone, making it preferable in hepatic impairment [7] [10].
  • Receptor Binding Differentiation: Though both share affinity for dopamine D2 and serotonin 5-HT2A receptors, paliperidone exhibits a 1.5-fold higher 5-HT2A/D2 binding ratio (7.1 vs. 4.7) in cortical regions, potentially enhancing its "atypical" profile by minimizing extrapyramidal risks at therapeutic doses [1].

Mitochondrial proteomic analyses reveal additional distinctions: paliperidone uniquely modulates complex I and V protein expression in rat prefrontal cortex synaptoneurosomes, akin to lithium and valproate. This effect on neuronal energy metabolism and synaptic plasticity suggests intrinsic mood-stabilizing properties not fully shared with risperidone [1]. Table 1 summarizes key molecular differences:

Table 1: Comparative Molecular Properties of Risperidone and Paliperidone

PropertyRisperidonePaliperidonePharmacological Significance
Molecular Weight (g/mol)410.49426.48Higher solubility in aqueous environments
Hydrogen Bond Donors01 (-OH group)Enhanced water interaction and reduced lipid affinity
Primary MetabolismHepatic (CYP2D6)Renal (59% unchanged excretion)Safer in hepatic impairment
5-HT2A/D2 Affinity Ratio4.77.1Potentially lower extrapyramidal risk
Mitochondrial Proteomic EffectsMinimalComplex I/V modulationPossible mood-stabilizing properties

Role in Schizophrenia and Schizoaffective Disorder Management

Paliperidone demonstrates broad-spectrum efficacy across schizophrenia's symptom domains. In acute schizophrenia trials, extended-release oral formulations reduce Positive and Negative Syndrome Scale (PANSS) scores by 30–40% versus placebo, with pronounced effects on positive symptoms (hallucinations, delusions) through striatal D2 occupancy (64–68%) [2] [5]. Negative and cognitive symptoms respond more gradually, potentially reflecting paliperidone's downstream effects on prefrontal glutamate modulation and mitochondrial function [1] [8].

For schizoaffective disorder, paliperidone functions dually as a psychotropic and mood stabilizer. Monotherapy trials demonstrate significant reductions in the Schedule for Affective Disorders and Schizophrenia Change Scale (SADS-C), particularly for manic symptoms. Its adjunctive use (with antidepressants/mood stabilizers) addresses depressive symptoms more effectively than antipsychotic-only regimens, likely through combined 5-HT2A/5-HT7 receptor antagonism [4] [7]. Crucially, long-acting injectable formulations reduce 12-month relapse rates to 15–21% versus 35–65% with oral antipsychotics, as shown in mirror-image studies [6].

Real-world analyses reveal differential outcomes based on illness stage:

  • First-Episode Psychosis: Paliperidone palmitate 1-month (PP1M) achieves 88.9% 12-month remission rates, attributable to early intervention preserving neuroplasticity [6] [8].
  • Chronic Schizophrenia: Continuous 5-year PP1M therapy reduces hospitalization frequency by 72% and duration by 68% versus pretreatment baselines [6].
  • Predictors of Relapse: Non-adherence (HR=3.1), substance comorbidity (HR=2.7), and prior hospitalizations (HR=4.2) negate paliperidone's protective effects, emphasizing the need for integrated care [6].

Table 2: Relapse Rates in Paliperidone-Treated Schizophrenia Spectrum Disorders

Patient Subgroup12-Month Relapse Rate (Oral)12-Month Relapse Rate (LAI)Risk Reduction
First-Episode Psychosis34.7%11.1%68%
Multi-Episode Schizophrenia35.1%20.0%43%
Schizoaffective Disorder29.5%15.2%48%

Pharmacological Significance of Long-Acting Injectable (LAI) Formulations

Paliperidone's LAI formulations revolutionized maintenance therapy through engineered pharmacokinetic profiles that minimize peak-trough fluctuations. Three distinct delivery systems achieve this:

  • Nanocrystal Technology (PP1M/PP3M): PP1M utilizes 200–600 nm paliperidone palmitate crystals suspended in an aqueous matrix. Following intramuscular injection, dissolution creates a "depot effect" with active paliperidone release peaking at day 13. Steady-state plasma concentrations require 4–9 monthly injections due to its 25–49 day half-life [3] [7]. PP3M employs larger nanocrystals (5–20 µm) with reduced surface area, extending the release phase to 3–6 months and exhibiting an 84–95 day half-life. This formulation requires >1 year to reach steady state but maintains therapeutic concentrations above 7.5 ng/mL for 18 months post-administration [6].
  • Biodegradable Microspheres (PP6M): The newest formulation encapsulates paliperidone in poly(lactic-co-glycolic acid) microspheres (20–100 µm diameter). Hydrolysis gradually degrades the polymer matrix, enabling 6-month dosing intervals. Pharmacometric modeling indicates plasma concentrations at 18 months remain at 18% of steady-state levels, sufficient for maintenance therapy [6] [9].

These technologies transform clinical management through:

  • Adherence Optimization: Mirror studies demonstrate 5-year LAI adherence rates (68–72%) double those of oral therapy (30–40%), directly reducing rehospitalization [3] [6].
  • First-Episode Advantages: Early PP1M initiation in psychosis correlates with 2.3-fold greater functional recovery (Personal and Social Performance Scale >70) versus oral treatment, likely by preventing D2 receptor upregulation during untreated psychosis [8].
  • Pharmacoeconomic Impact: Despite higher acquisition costs, PP3M/PP6M reduce schizophrenia's total 5-year expenditures by 19–27% through avoided hospitalizations (mean reduction: 1.2 admissions/year) [6].

Table 3: Pharmacokinetic and Clinical Properties of Paliperidone Long-Acting Formulations

ParameterPP1MPP3MPP6M
Particle Size200–600 nm5–20 µm20–100 µm (PLGA microspheres)
Time to Peak (Days)1313–3314
Half-Life (Days)25–4984–95148–159
Steady-State Timeline8 months>12 months>18 months
Therapeutic Threshold>7.5 ng/mL>7.5 ng/mL>3.2 ng/mL
Relapse Rate Reduction vs Oral43%52%61% (estimated)

Paliperidone's LAI innovations exemplify rational drug design convergence with advanced delivery engineering, establishing it as a versatile therapeutic option across schizophrenia's illness continuum. Future developments may explore glutamate modulation or combined dopamine-serotonin-glutamate targeting to address residual cognitive symptoms.

Properties

CAS Number

144598-75-4

Product Name

Paliperidone

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C23H27FN4O3

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3

InChI Key

PMXMIIMHBWHSKN-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Solubility

Practically insoluble in water
Slightly soluble in dimethylformide; sparingly soluble in 0.1 N HCl, methylene chloride; practically insoluble in water, hexane, 0.1 N NaOH
2.97e-01 g/L

Synonyms

3-(2-(4-(6-fluoro-3-(1,2-benzisoxazolyl))-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one
9 Hydroxy risperidone
9 Hydroxyrisperidone
9 OH risperidone
9-hydroxy-risperidone
9-hydroxyrisperidone
9-OH-risperidone
Invega
Invega Sustenna
paliperidone
paliperidone palmitate
Palmitate, Paliperidone
R 76477
R-76477
R76477
Sustenna, Invega

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.